

Physicochemical properties of 8-Methoxyquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 8-Methoxyquinoline-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **8-Methoxyquinoline-4-carboxylic Acid**

Foreword: Understanding the Molecular Blueprint

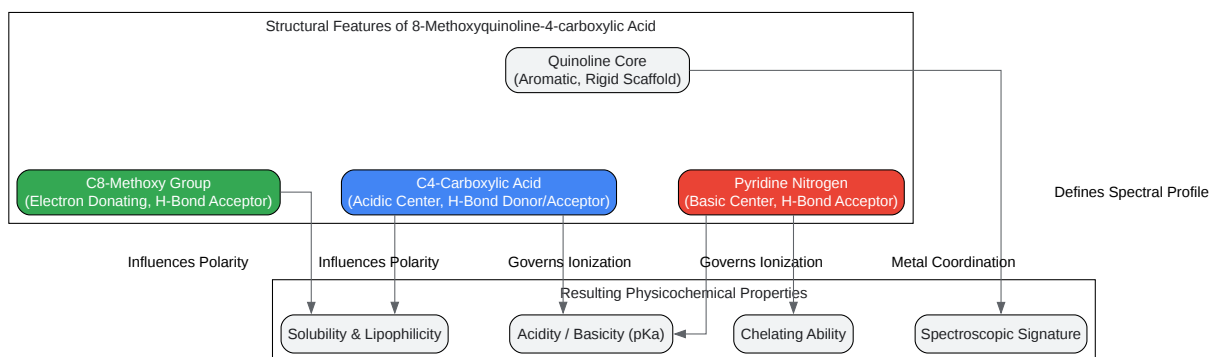
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure," a foundational blueprint from which countless innovations are derived.[1] [2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: **8-Methoxyquinoline-4-carboxylic acid**. Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven analysis of its core physicochemical properties. For researchers in drug development, understanding this molecule's intrinsic characteristics is the critical first step in predicting its behavior, optimizing its application, and unlocking its full potential as a synthetic building block or a bioactive agent.

Core Molecular & Structural Attributes

8-Methoxyquinoline-4-carboxylic acid is an aromatic heterocyclic compound built upon a quinoline ring system. Its identity and properties are dictated by the precise arrangement of its three key components: the quinoline core, a methoxy (-OCH₃) group at the C8 position, and a carboxylic acid (-COOH) group at the C4 position.

- **Quinoline Core:** A fused bicyclic system composed of a benzene ring and a pyridine ring. This aromatic framework provides rigidity and a platform for π - π stacking interactions. The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor.
- **Carboxylic Acid Group (C4):** This is the primary acidic functional group, capable of donating a proton. Its presence is pivotal for modulating solubility, forming salts, and engaging in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O). Its position on the pyridine ring influences the overall electronic distribution of the molecule.
- **Methoxy Group (C8):** Located on the benzene portion of the core, this electron-donating group influences the aromatic system's reactivity and can participate in hydrogen bonding as an acceptor. Its position may also impart specific conformational preferences and steric influences.

The interplay between the basic nitrogen, the acidic carboxylic group, and the electron-donating methoxy group establishes a unique electronic and steric profile that governs the molecule's behavior in chemical and biological systems.



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Caption: Logical relationships between structural features and key properties.

Summary of Physicochemical Data

The following table consolidates the essential physicochemical data for **8-Methoxyquinoline-4-carboxylic acid**, providing a quick reference for laboratory use.

Property	Value	Significance in Research & Development
Molecular Formula	$C_{11}H_9NO_3$	Confirms elemental composition and is the basis for molecular weight calculation.
Molecular Weight	203.19 g/mol	Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity.
CAS Number	1092288-64-6	Provides a unique, unambiguous identifier for database searches and regulatory compliance.
Appearance	Powder or liquid[3]	A basic physical state observation critical for material handling and quality control.
pKa (Predicted)	~3.6 (Acidic), ~1.9 (Basic)	Value for parent quinoline-4-carboxylic acid. Predicts the ionization state at physiological pH (7.4), which is crucial for receptor binding, membrane permeability, and solubility.
Solubility	Data not widely published.	A critical parameter for formulation. Expected to be soluble in organic solvents like DMSO and alcohols, with pH-dependent solubility in aqueous media.
Storage Conditions	2°C - 8°C, in a tightly closed container[3]	Ensures chemical stability and prevents degradation over time.

SMILES

COC1=CC=CC2=C(C=CN=C21)C(=O)O

A machine-readable line notation for unambiguous structural representation in cheminformatics software.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural confirmation. The following describes the expected spectral characteristics of **8-Methoxyquinoline-4-carboxylic acid**.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretch is particularly characteristic.

- **O-H Stretch (Carboxylic Acid):** A very broad and strong absorption band is expected in the 3300-2500 cm^{-1} region.^[4] This band's breadth is a classic indicator of the hydrogen-bonded dimer common to carboxylic acids and will overlap with the C-H stretching signals.^[4]
- **C-H Stretch (Aromatic & Methyl):** Sharp, medium-intensity peaks will appear just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (methyl).
- **C=O Stretch (Carbonyl):** An intense, sharp peak is expected between 1760-1690 cm^{-1} .^[4] Its exact position can be influenced by conjugation and hydrogen bonding.
- **C=C & C=N Stretches (Aromatic Rings):** Multiple medium to strong bands will be present in the 1600-1450 cm^{-1} region, characteristic of the quinoline ring system.
- **C-O Stretch (Ether & Carboxylic Acid):** Strong bands are expected in the 1320-1210 cm^{-1} (from the acid) and ~1250 cm^{-1} (aryl ether) regions.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

- **^1H NMR:** Protons on the aromatic quinoline ring are expected to resonate in the deshielded region of 7.0-9.0 ppm. The single proton on the carboxylic acid will likely appear as a very

broad singlet far downfield (>10 ppm). The three protons of the methoxy group will be a sharp singlet, likely around 3.9-4.1 ppm. The alpha-protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.^[5]

- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 165-180 ppm range.^[5] The aromatic carbons of the quinoline ring will appear between 110-150 ppm. The methoxy carbon will produce a distinct signal around 55-60 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation data, confirming the molecular formula.

- Molecular Ion Peak (M^+): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (~ 203.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition $\text{C}_{11}\text{H}_9\text{NO}_3$ with high accuracy.
- Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group ($-\text{COOH}$, 45 Da) or water ($-\text{H}_2\text{O}$, 18 Da). The primary fragmentation in the mass spectrum is often the cleavage of the C-Y bond, forming an acylium ion (R-CO^+).^[5]

Experimental Protocols for Core Property Determination

The following protocols describe robust, self-validating methods for quantifying key physicochemical properties.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa value dictates the charge state of a molecule at a given pH. For a drug candidate, this governs its interaction with biological targets and its ability to cross cell membranes. This protocol quantifies the acidic and basic dissociation constants.

Methodology:

- Preparation: Accurately weigh ~5-10 mg of **8-Methoxyquinoline-4-carboxylic acid** and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both ionized and non-ionized forms.
- Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate both the carboxylic acid and the quinoline nitrogen.
- Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) at a slow, constant rate.
- Data Acquisition: Record the pH value after each incremental addition of the titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonated quinoline nitrogen.

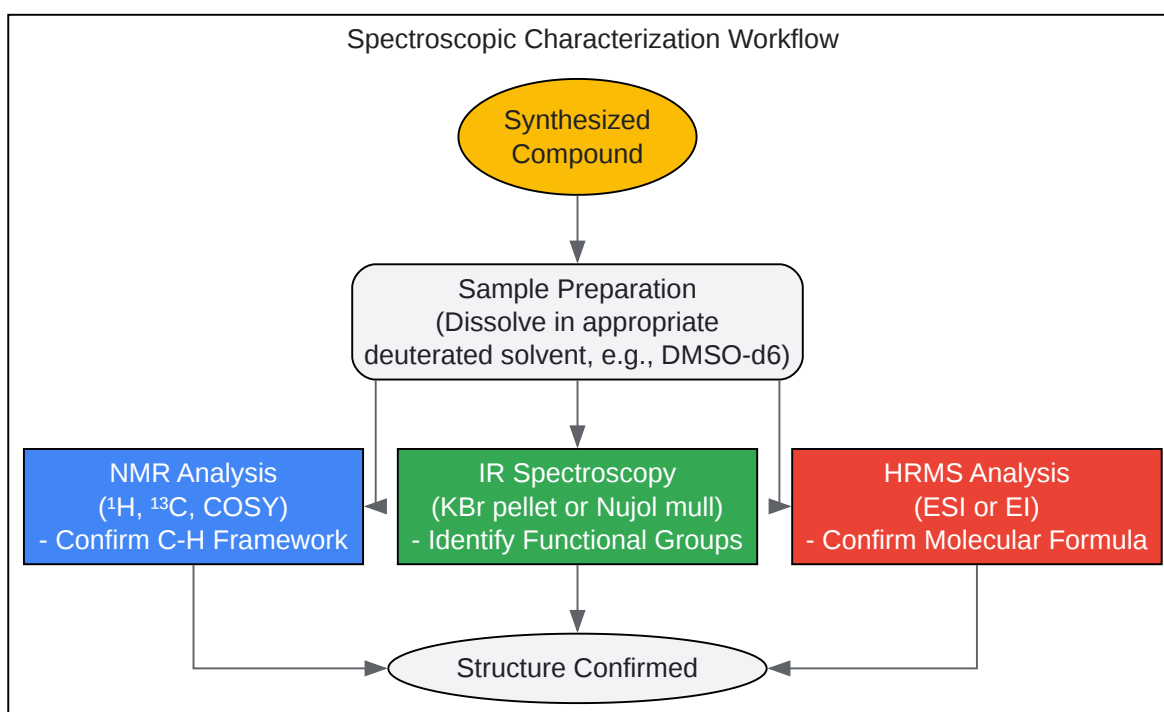
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Poor aqueous solubility is a primary cause of failure in drug development. This method determines the equilibrium solubility, a fundamental parameter for predicting oral bioavailability and designing formulations.

Methodology:

- Sample Preparation: Add an excess amount of solid **8-Methoxyquinoline-4-carboxylic acid** to a series of vials containing different media (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water).
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

- **Quantification:** Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- **Calculation:** The equilibrium solubility is calculated by comparing the measured concentration to a standard curve of known concentrations.



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Caption: A logical workflow for the complete structural elucidation.

Synthesis and Reactivity Insights

While a full synthetic guide is beyond our scope, it is relevant to note that quinoline-4-carboxylic acids are commonly synthesized via classic named reactions such as the Pfitzinger

reaction (condensation of isatin with a carbonyl compound) or the Doebner reaction.[6] These methods provide versatile routes to the core scaffold.

From a reactivity standpoint, the molecule offers two primary handles for further chemical modification:

- **Carboxylic Acid:** Can be readily converted to esters, amides, or acid chlorides, making it an excellent anchor point for linking to other molecules or pharmacophores.
- **Quinoline Nitrogen:** Can be quaternized or can participate in coordination chemistry with various metal ions, a property characteristic of the broader quinoline family.[2][7]

Applications in a Research Context

The structural motifs within **8-Methoxyquinoline-4-carboxylic acid** suggest several applications of interest to researchers:

- **Medicinal Chemistry Scaffold:** Its defined three-dimensional structure and multiple points for chemical diversification make it a valuable building block for creating libraries of compounds for drug screening.
- **Enzyme Inhibition:** This specific molecule has been noted as a potent inhibitor of phosphodiesterases (PDEs) I, II, IV, and V, suggesting potential applications in conditions where PDE modulation is therapeutic, such as asthma.
- **Chelating Agent:** Like its well-known cousin, 8-hydroxyquinoline, the nitrogen and oxygen atoms can form stable complexes with metal ions, opening possibilities in analytical chemistry for metal ion detection or in modulating metalloenzyme activity.[2][7]

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